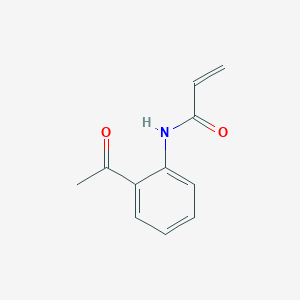

N-(2-ACETYLPHENYL)PROP-2-ENAMID

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Propenamide, N-(2-acetylphenyl)-” is a chemical compound with the molecular formula C17H15NO2 . It has a molecular weight of 265.31 .

Molecular Structure Analysis

The molecular structure of “2-Propenamide, N-(2-acetylphenyl)-” consists of a propenamide backbone with an acetylphenyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

The melting point of “2-Propenamide, N-(2-acetylphenyl)-” is between 75-79 °C . The predicted boiling point is 487.7±45.0 °C, and the predicted density is 1.190±0.06 g/cm3 . The predicted pKa value is 13.41±0.70 .Wissenschaftliche Forschungsanwendungen

Bohrflüssigkeitszusatz

N-(2-ACETYLPHENYL)PROP-2-ENAMID: wurde als Zusatzstoff in wasserbasierten Bohrflüssigkeiten bewertet. Forscher haben seine Wirksamkeit bei der Verbesserung der Schlamm-Eigenschaften für herausfordernde Bedingungen, die bei der Öl- und Gaserkundung auftreten, untersucht. Insbesondere wurden zwei Copolymere – CP4 (Poly(prop-2-enamid-Natrium-2-acrylamido-2-methylpropansulfonat-ethenylethanoat)) und CP5 (Poly(prop-2-enamid-Natrium-prop-2-enoat-N,N′-dimethylprop-2-enamid-N-vinylpyrrolidon)) – untersucht . Diese Copolymere zeigten folgende Eigenschaften:

Insbesondere reduzierte CP4 den Flüssigkeitsverlust signifikant (7-facher API-Flüssigkeitskontrollwert und 8-facher Flüssigkeitsverlustkontrollwert bei hohen Temperaturen und hohem Druck bei 150 °C), während CP5 eine 6-fache Kontrolle in beiden Parametern im Vergleich zur Leerprobe erreichte.

Dynamische Klick-Chemie

Boronsäurebasierte dynamische Klick-Chemie hat in der chemischen Biologie, der supramolekularen Chemie und in biomedizinischen Anwendungen an Bedeutung gewonnen. Die reversible Klick-Reaktion mit Boronsäuren, einschließlich This compound, spielt eine entscheidende Rolle. Forscher haben iminoboronsäure- und Salicylhydroxamsäure-Boronsäure-basierte reversible Klick-Chemien untersucht. Diese Reaktionen bieten Vielseitigkeit und Biokompatibilität, was sie für die chemische Biologie, die medizinische Chemie, biomedizinische Geräte und die Materialwissenschaft wertvoll macht .

Chinolin-Schiff-Basen-Derivate

In verwandten Studien wurden Chinolin-Schiff-Basen-Derivate, die von This compound abgeleitet sind, auf ihre diabetogene Aktivität vom Typ II bewertet. Verbindungen wie (E)-N′-(2,5-Dihydroxybenzyliden)chinolin-6-carbohydrazid und andere zeigten vielversprechende Ergebnisse .

Wirkmechanismus

Mode of Action

It is synthesized from a multicomponent ugi reaction involving 4(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid . The compound’s interaction with its targets and the resulting changes are yet to be fully understood.

Biochemical Pathways

It’s worth noting that compounds synthesized from ugi reactions have been reported to exhibit antifungal and antimicrobial activities . This suggests that the compound may interact with biochemical pathways related to these biological functions.

Result of Action

Compounds synthesized from ugi reactions have been reported to exhibit antifungal and antimicrobial activities , suggesting that N-(2-Acetylphenyl)prop-2-enamide may have similar effects.

Action Environment

It’s worth noting that the synthesis of the compound was achieved under ambient conditions , suggesting that it may be stable under a range of environmental conditions.

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways .

Cellular Effects

It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of different dosages of N-(2-ACETYLPHENYL)PROP-2-ENAMIDE in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

N-(2-acetylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h3-7H,1H2,2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKIPAQMAWIMLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(((3-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2390409.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2390414.png)

![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2390426.png)

![Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2390432.png)